molecular formula C21H27N3O B11066531 5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11066531
M. Wt: 337.5 g/mol
InChI Key: SZRSIATVIOGPPD-UHFFFAOYSA-N
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Description

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Tricyclic Core: The tricyclic core can be constructed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions, using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The tricyclic structure may enhance binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    5-methyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: A closely related compound with a methyl group instead of a butyl group.

    7-butyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Another similar compound with a butyl group at a different position.

Uniqueness

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific substitution pattern and tricyclic structure, which may confer distinct chemical and biological properties. Its combination of indole and tricyclic moieties makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

5-butyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H27N3O/c1-3-4-9-21-13-23-11-20(2,19(21)25)12-24(14-21)18(23)16-10-22-17-8-6-5-7-15(16)17/h5-8,10,18,22H,3-4,9,11-14H2,1-2H3

InChI Key

SZRSIATVIOGPPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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